(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid

chiral building block enantiomeric purity stereospecific synthesis

(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid (CAS 1568148-38-8) is a chiral non-proteinogenic amino acid derivative composed of a D-valine core N-acylated with a 5-chlorothiophene-2-carbonyl moiety. With a molecular formula of C₁₀H₁₂ClNO₃S and a molecular weight of 261.73 g/mol, it is supplied by multiple vendors as a research-grade heterocyclic building block (typical purity ≥95%) and is explicitly listed for use as a drug impurity reference standard.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
CAS No. 1568148-38-8
Cat. No. B1432456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid
CAS1568148-38-8
Molecular FormulaC10H12ClNO3S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC=C(S1)Cl
InChIInChI=1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m1/s1
InChIKeyWKJXYFPFWMQJMB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid (CAS 1568148-38-8): Chiral Heterocyclic Building Block for Medicinal Chemistry Sourcing


(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid (CAS 1568148-38-8) is a chiral non-proteinogenic amino acid derivative composed of a D-valine core N-acylated with a 5-chlorothiophene-2-carbonyl moiety [1]. With a molecular formula of C₁₀H₁₂ClNO₃S and a molecular weight of 261.73 g/mol, it is supplied by multiple vendors as a research-grade heterocyclic building block (typical purity ≥95%) and is explicitly listed for use as a drug impurity reference standard [2]. Its computed XLogP3 of 3.1 indicates moderate lipophilicity [1]. The compound is NOT structurally identical to TAK-659 (mivavotinib; CAS 1312691-33-0), a pyrrolo[3,4-c]pyridin-3-one SYK/FLT3 inhibitor—contrary to misattributions on certain vendor sites.

Why Generic Substitution Risks Procurement Errors for (2R)-2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid


This compound occupies a narrow procurement niche as a single-enantiomer (R-configuration) 5-chlorothiophene-2-carbonyl amino acid conjugate. Substituting it with racemic material, the (S)-enantiomer, or a different heterocyclic acyl donor (e.g., 5-bromothiophene, unsubstituted thiophene, or benzoyl analogs) introduces uncontrolled stereochemical or electronic variables. The (R)-stereochemistry at the valine α-carbon is encoded in the CAS registry (1568148-38-8) and confirmed by the IUPAC name and InChIKey [1]. Furthermore, widespread vendor misidentification—several sources incorrectly label this compound as TAK-659, a structurally unrelated pyrrolo[3,4-c]pyridin-3-one kinase inhibitor —creates a high risk of receiving the wrong chemical entity if sourcing is not specification-driven. The quantitative differentiation evidence below, while limited in scope, identifies the specific measurable parameters that distinguish this compound from its closest analogs.

Quantitative Differentiation Evidence for (2R)-2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid Sourcing Decisions


Stereochemical Identity: (R)-Enantiomer vs. Racemic or (S)-Enantiomer

The IUPAC name and InChIKey (WKJXYFPFWMQJMB-MRVPVSSYSA-N) definitively assign the (R)-configuration at the valine α-carbon [1]. The (S)-enantiomer or racemic mixture would carry different CAS numbers and InChIKeys, resulting in distinct 3D geometry. The target compound's specific optical rotation, while not experimentally reported in the open literature, is computable and distinct from the (S)-enantiomer (equal magnitude, opposite sign). Vendors supplying this CAS must provide the (R)-enantiomer with ≥95% chemical purity; any substitution with racemate introduces 50% of the undesired enantiomer, invalidating stereospecific structure-activity relationships.

chiral building block enantiomeric purity stereospecific synthesis

Physicochemical Property Differentiation: XLogP3 vs. Non-Chlorinated Thiophene Analogs

The computed XLogP3 of the target compound is 3.1 [1]. By comparison, the des-chloro analog (2R)-2-[(thiophen-2-yl)formamido]-3-methylbutanoic acid lacks the electron-withdrawing chlorine substituent and has a predicted lower logP. The 5-chloro substituent contributes approximately +0.6 to +0.8 log units to lipophilicity relative to the unsubstituted thiophene, based on Hansch π constants for aromatic chlorine (π = +0.71). This translates to an approximately 4- to 6-fold higher octanol-water partition coefficient, impacting solubility, membrane permeability, and protein binding in downstream applications.

lipophilicity ADME prediction building block selection

Application-Specific Differentiation: Certified Impurity Reference Standard vs. Generic Building Block

At least one vendor (BIOFOUNT) explicitly markets this compound as a drug impurity reference standard ('药物杂质对照品') for pharmaceutical analytical method development, in addition to its use as a research reagent [1]. This dual positioning distinguishes it from generic thiophene-carboxylic acid building blocks that lack documented utility as impurity markers. While the specific drug substance to which this compound relates as an impurity is not disclosed in the open literature, the 5-chlorothiophene-2-carbonyl substructure is a known motif in rivaroxaban and related anticoagulants, where 5-chlorothiophene-2-carbonyl chloride is a key synthetic intermediate [2]. Procurement of this specific CAS number ensures traceability to a characterized reference material suitable for impurity method validation, whereas a generic '5-chlorothiophene-2-carbonyl amino acid' from an alternate source may lack this documented application context.

impurity profiling reference standard quality control

Structural Misidentification Risk: This Compound vs. Authentic TAK-659 (Mivavotinib)

Multiple online vendors incorrectly equate this compound (C₁₀H₁₂ClNO₃S, MW 261.73) with TAK-659/mivavotinib (C₁₇H₂₁FN₆O, MW 344.39, CAS 1312691-33-0) [1] [2]. The authentic TAK-659 is a pyrrolo[3,4-c]pyridin-3-one SYK/FLT3 dual inhibitor with an SYK IC₅₀ of 3.2 nM and an FLT3 IC₅₀ of 4.6 nM, currently in Phase I/II clinical trials [3]. The target compound has no known kinase inhibitory activity and no primary literature supporting any biological target engagement. The molecular formula alone provides unambiguous discrimination: C₁₀H₁₂ClNO₃S (261.73 Da) vs. C₁₇H₂₁FN₆O (344.39 Da)—a mass difference of 82.66 Da. Any vendor listing this CAS as 'TAK-659' is propagating a structural misidentification; procurement based on the synonym 'TAK-659' without CAS verification carries a high risk of receiving an incorrect chemical entity.

vendor misidentification procurement risk structural verification

Validated Application Scenarios for (2R)-2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid (CAS 1568148-38-8)


Chiral Building Block for Structure-Activity Relationship (SAR) Libraries Targeting Thiophene-Modified Peptidomimetics

The (R)-configured valine backbone combined with the 5-chlorothiophene-2-carbonyl cap provides a structurally defined, chirally pure scaffold for generating compound libraries. The chlorine atom serves as a synthetic handle for further diversification (e.g., Suzuki coupling, nucleophilic aromatic substitution) while the carboxylic acid terminus enables amide or ester conjugation. The computed XLogP3 of 3.1 positions this building block in a moderate lipophilicity range suitable for lead-like compound design [1]. In contrast to the corresponding (S)-enantiomer or racemate, this specific CAS guarantees the (R)-configuration required for stereospecific SAR exploration.

Pharmaceutical Impurity Reference Standard for HPLC/LC-MS Method Development and Validation

At least one supplier (BIOFOUNT) categorizes this compound as a drug impurity reference standard [1]. The 5-chlorothiophene-carbonyl substructure is a known motif in rivaroxaban and its synthetic pathway, where 5-chlorothiophene-2-carbonyl chloride is a critical reagent and potential genotoxic impurity [2]. Laboratories developing impurity profiling methods for thiophene-containing drug substances can use this characterized compound as a system suitability standard or spike-in control, leveraging its distinct retention time, UV chromophore (thiophene + amide), and mass spectral signature (diagnostic Cl isotope pattern) for method specificity verification.

Negative Control or Orthogonal Chemotype in SYK/FLT3 Kinase Inhibitor Research Programs

Because this compound is frequently mislabeled as 'TAK-659' by non-authoritative vendors, researchers in SYK/FLT3 drug discovery must be aware that it is structurally incapable of inhibiting these kinases at pharmacologically relevant concentrations [1]. However, this very property makes it a useful negative control compound: when tested alongside authentic TAK-659 (SYK IC₅₀ = 3.2 nM; FLT3 IC₅₀ = 4.6 nM), this compound's lack of activity confirms assay specificity and rules out non-specific thiophene-related artifacts. Its distinct elemental composition (S, Cl; no F) also makes it suitable as an orthogonal chemotype for evaluating the contribution of the 5-chlorothiophene moiety to off-target binding in counter-screening panels.

Reference Material for Chiral Purity Method Development via Chiral HPLC or SFC

The single stereocenter at the valine α-carbon (R-configuration) makes this compound a candidate for chiral chromatographic method development. Its moderate lipophilicity (XLogP3 = 3.1) and the presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting amide carbonyl facilitate retention on polysaccharide-based chiral stationary phases [1]. While no published chiral separation method exists, the compound's structural features are well-suited for developing enantiomeric purity assays that could separate the (R)-enantiomer from its (S)-counterpart, supporting quality control of in-house synthesized batches.

Quote Request

Request a Quote for (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.